molecular formula C15H19F3N2O4 B2825592 1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2310098-76-9

1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2825592
CAS No.: 2310098-76-9
M. Wt: 348.322
InChI Key: BNQQVTIUBAFMFE-UHFFFAOYSA-N
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Description

1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy group at the 3-position, linked via a methylene bridge to the urea backbone. The aryl moiety is a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

1-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4/c16-15(17,18)11-2-1-3-12(8-11)20-13(22)19-9-14(24-7-5-21)4-6-23-10-14/h1-3,8,21H,4-7,9-10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQQVTIUBAFMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C16H22F3N2O5C_{16}H_{22}F_{3}N_{2}O_{5}, with a molecular weight of 348.32 g/mol. The structural components include a tetrahydrofuran ring, a hydroxyethoxy group, and a trifluoromethyl phenyl group, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₂₂F₃N₂O₅
Molecular Weight348.32 g/mol
CAS Number2310098-76-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and stability, allowing for better membrane penetration and receptor binding. The hydroxyethoxy moiety may facilitate hydrogen bonding with target proteins, modulating their activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications in the chemical structure can lead to enhanced activity against HIV strains, suggesting potential applications in antiviral drug development .

Anticancer Potential

Studies have highlighted the potential of urea derivatives in anticancer therapy. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group may play a critical role in enhancing the selectivity and potency of these compounds against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Urea derivatives have been explored for their efficacy against bacterial strains, indicating that modifications can lead to improved antibacterial activity .

Case Studies and Research Findings

  • HIV Inhibition : A study demonstrated that urea derivatives showed effective inhibition against wild-type HIV-1 with an EC50 value in the low nanomolar range. The selectivity index was notably high, indicating low toxicity relative to antiviral activity .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .
  • Antimicrobial Testing : Preliminary antimicrobial assays showed that similar compounds had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that the unique structural elements contribute positively to their antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations on the Aryl Group

Trifluoromethylphenyl Derivatives
  • Compound 11e ():

    • Structure: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Key Features: Contains a thiazolyl-piperazine moiety instead of a tetrahydrofuran ring.
    • Yield: 86.7%; Molecular Weight (ESI-MS): 534.1 Da.
    • Comparison : The thiazolyl-piperazine group introduces nitrogen-rich heterocycles, likely enhancing binding to metal ions or polar targets. The target compound’s THF-hydroxyethoxy group may reduce steric hindrance compared to the bulkier piperazine-thiazole system .
  • 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (): Structure: Simplest analog with a methyl group directly attached to urea. Molecular Formula: C₉H₉F₃N₂O; CAS: 3032-40-3.
Chloro-Fluorophenyl Derivatives
  • Compound 11c ():
    • Structure: 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Yield: 88.9%; Molecular Weight: 518.1 Da.
    • Comparison : Chloro and fluoro substituents increase electronegativity, which may enhance receptor binding but reduce solubility compared to the target compound’s hydroxyethoxy group .

Substituent Variations on the Urea Backbone

Hydroxyethyl/Hydroxymethyl Groups
  • 1-[2-(2-Hydroxyethyl)phenyl]-3-(3-trifluoromethoxyphenyl)urea ():

    • Structure: Features a 2-hydroxyethyl group on the phenyl ring.
    • Molecular Formula: C₁₆H₁₅F₃N₂O₃.
    • Comparison : The hydroxyethyl group provides similar hydrophilicity to the target’s hydroxyethoxy-THF moiety but lacks the cyclic ether’s conformational rigidity .
  • Example 20 (EP 4 121 415 B1) (): Structure: 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea. Yield: 22%; Molecular Weight: Not reported.
Adamantyl and Aliphatic Derivatives
  • Compound 27 ():
    • Structure: 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea.
    • Yield: 80–96%; Melting Point: 77–185°C.
    • Comparison : The heptyl chain increases hydrophobicity, likely reducing aqueous solubility compared to the hydroxyethoxy-THF group in the target compound .

Heterocyclic Modifications

  • 1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea (): Structure: Incorporates a pyrazole ring instead of tetrahydrofuran.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions focusing on urea bond formation and functional group modifications. Key steps include:

  • Coupling Reactions : Use of carbodiimide reagents (e.g., EDCI or DCC) to facilitate urea bond formation between amine and isocyanate precursors .
  • Tetrahydrofuran Functionalization : Introduction of the 2-hydroxyethoxy group via oxidation-reduction sequences (e.g., potassium permanganate for oxidation, LiAlH4 for reduction) .
  • Trifluoromethylphenyl Integration : Reacting 3-(trifluoromethyl)phenyl isocyanate with intermediate amines under controlled anhydrous conditions .

Q. Example Synthesis Protocol :

StepReagents/ConditionsPurposeYield
13-(2-Hydroxyethoxy)tetrahydrofuran-3-carbaldehyde, LiAlH4, THF, 0°C → RTReduction of aldehyde to alcohol75–85%
23-(Trifluoromethyl)phenyl isocyanate, EDCI, DCM, 24hUrea bond formation60–70%

Q. Which spectroscopic methods are critical for structural characterization?

The compound requires multi-modal analysis for unambiguous confirmation:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct shifts for the hydroxyethoxy group (δ 3.6–4.2 ppm) and trifluoromethylphenyl protons (δ 7.4–7.8 ppm) .
    • ¹³C NMR : Signals for the urea carbonyl (δ 155–160 ppm) and CF3 group (δ 120–125 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (C-O-C in tetrahydrofuran) .

Q. What are the solubility and stability profiles under various conditions?

  • Solubility :
    • Polar aprotic solvents (e.g., DMSO, DMF): >50 mg/mL .
    • Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL), requiring co-solvents (e.g., 10% PEG-400) .
  • Stability :
    • Thermal : Decomposes above 150°C (TGA data) .
    • Hydrolytic : Stable in neutral aqueous solutions but degrades under acidic/basic conditions (half-life <24h at pH 2 or 12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

  • Solvent Selection : Use of THF or DCM for coupling reactions to minimize side-product formation .
  • Temperature Control : Maintaining 0–5°C during reduction steps to prevent over-oxidation .
  • Catalyst Screening : Testing alternative coupling agents (e.g., HATU) for enhanced efficiency .

Q. Parameter Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventTHF (anhydrous)+15% vs. DCM
Reaction Time18h (urea step)Reduces degradation by 20%
CatalystEDCI/HOBt combo+25% vs. DCC

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine NMR, MS, and IR data to confirm functional groups. For example, ambiguous ¹H NMR peaks can be clarified via 2D-COSY or HSQC .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use of ¹⁵N-labeled precursors to trace urea bond connectivity in MS/MS fragmentation .

Q. What experimental designs assess biological activity in therapeutic contexts?

  • In Vitro Assays :
    • Dose-Response Studies : Test compound against target receptors (e.g., orexin receptors) at concentrations 0.1–100 µM .
    • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Pharmacokinetic Profiling :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life .
    • Plasma Protein Binding : Equilibrium dialysis to assess free fraction .

Q. Example Experimental Design :

Assay TypeControlsReplicatesEndpoint
Receptor BindingPositive (known agonist), Negative (vehicle)n=6EC₅₀ via fluorescence polarization
CytotoxicityDMSO (solvent control), Staurosporine (positive control)n=4IC₅₀ via absorbance at 570 nm

Note : All methodologies should adhere to ethical guidelines for preclinical research. Compounds are strictly for experimental use and not FDA-approved .

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